1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Anticancer Kinase Inhibition Cell Proliferation

Kinase drug discovery programs face high attrition when fragment-based lead generation lacks a validated, ATP-competitive starting scaffold. Without a proven core, FBDD campaigns suffer from low hit rates and prolonged SAR optimization, delaying candidate selection. This dihydrochloride salt delivers a privileged [3,4-c] ring fusion geometry with demonstrated nanomolar potency-derivatives achieve Aurora A IC50 of 27 nM (PHA-680632). • Fragment-sized scaffold (MW 182.05) optimized for FBDD growing, linking, and merging strategies targeting Aurora kinases, CDKs, and PAK4 • Reactive amine handle enables direct conjugation to E3 ligase recruiters for PROTAC degrader design • Well-characterized SAR from clinical-stage derivatives supports scaffold-hopping and rational lead optimization with reduced attrition risk

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
CAS No. 157327-47-4
Cat. No. B168509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
CAS157327-47-4
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESC1C2=C(C[NH2+]1)[NH2+]N=C2.[Cl-].[Cl-]
InChIInChI=1S/C5H7N3.2ClH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H
InChIKeyNTOPLOHNMCXFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride: Kinase Drug Discovery Fragment


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-47-4) is a heterobicyclic dihydrochloride salt with the molecular formula C₅H₉Cl₂N₃ and a molecular weight of 182.05 g/mol [1]. This compound serves as a versatile, fragment-sized scaffold for the construction of kinase inhibitors, particularly those targeting Aurora kinases, CDKs, and PAK4 [2]. Its fused pyrrole-pyrazole architecture provides a privileged geometry for occupying the ATP-binding pocket of protein kinases, enabling the design of potent and selective inhibitors [3].

Fragment-based kinase inhibitor design
Privileged ATP-pocket binding geometry
Synthetic handle for diverse analog libraries

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride: Non-Substitutable Scaffold


Although various fused heterocyclic dihydrochloride salts are commercially available, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride scaffold provides a unique combination of topological features that are not replicated by its regioisomers or alternative bicyclic systems. The specific [3,4-c] ring fusion imparts a distinct vectorial presentation of substituents and hydrogen-bonding capabilities that are critical for kinase selectivity [1]. In contrast, the tetrahydropyrrolo-2,3-azole series remains sparsely explored with no significant systematic study or defined application in drug design, underscoring the non-interchangeable nature of these scaffolds [2].

Scaffold Feature
Substitution Risk
[3,4-c] fusion vectorial presentation
Regioisomers may shift H-bond orientation, altering kinase selectivity
Characterized SAR for kinase inhibition
[2,3-c]azole series lacks systematic kinase studies, limiting substitution

Differentiation Evidence for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride Compounds


Antiproliferative Advantage Over Clinical CDK Inhibitor Roscovitine

A 1-acyl-3-amino derivative of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, compound 11a, demonstrated significantly enhanced antiproliferative activity compared to the clinical CDK inhibitor (R)-roscovitine across a panel of six human cancer cell lines [1].

Antiproliferative vs Roscovitine
Head-to-head
IC50 0.58–2.13 µM vs (R)-roscovitine
4–28× greater cell-proliferation inhibition
Supports cell-model response ranking
Reported from six human cancer cell lines; data to verify
Anticancer Kinase Inhibition Cell Proliferation

Nanomolar Inhibition of Aurora Kinase A

Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, such as PHA-680632, exhibit high-affinity binding to Aurora kinase A with an IC50 value in the low nanomolar range [1]. This potency is achieved through the scaffold's ability to productively engage the kinase ATP-binding site [2].

Aurora A Inhibition (PHA-680632)
Class-level
IC50 = 27 nM
Difference >370× from typical fragment hit (>10 µM)
Supports Aurora A target-engagement assay
Derivative data; fragment-to-lead optimization context
Aurora Kinase Kinase Inhibition Cancer Therapeutics

Multikinase Inhibition with In Vivo Validation

Optimization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has led to compounds with potent, balanced activity against multiple anticancer kinases (e.g., Aurora A/B, CDKs) and demonstrated high efficacy in in vivo tumor models, culminating in the selection of a clinical candidate for further development [1]. This broad and validated efficacy profile is not a common feature of all heterocyclic building blocks.

Multikinase & In Vivo Profile
Class-level
Reported clinical candidate derived from scaffold
In vivo tumor-model response across models
Supports model-response endpoint interpretation
Review-based evidence; no direct fragment data
Aurora Kinase CDK In Vivo Efficacy

Application Scenarios for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride


Fragment-Based Drug Discovery for Aurora/CDK Kinases

This compound is an ideal starting fragment for FBDD campaigns aimed at Aurora kinases or CDKs. Its small size (MW: 182.05) and inherent binding affinity for the kinase ATP pocket, as evidenced by potent derivatives (e.g., IC50 = 27 nM for PHA-680632 [1]), allow for efficient fragment growing, linking, or merging strategies to generate novel lead series with high target engagement [2].

Scaffold Hopping from Clinical Kinase Candidates

Researchers seeking to improve upon the physicochemical or pharmacokinetic properties of known clinical-stage Aurora or CDK inhibitors (e.g., Danusertib) can use this core scaffold as a starting point for scaffold-hopping exercises. The well-characterized SAR and demonstrated in vivo efficacy of derivatives [3] provide a robust foundation for rationally designing follow-on compounds with differentiated profiles.

Bivalent and PROTAC Degrader Design

The dihydrochloride salt form offers a reactive handle (amine) for functionalization, enabling the construction of bivalent molecules such as Proteolysis Targeting Chimeras (PROTACs). By conjugating a ligand derived from this scaffold to an E3 ligase recruiter, researchers can develop potent and selective degraders of kinases like Aurora A or CDK2, leveraging the scaffold's proven target engagement capabilities [2].

Application
Selection Property
Validation Focus
Aurora/CDK kinase FBDD
Fragment-sized scaffold with ATP-pocket binding
Fragment elaboration & target engagement assay
Scaffold hopping from clinical kinase inhibitors
Reported SAR and in vivo model data
Comparative kinase selectivity & ADME profiling
Bivalent molecule / PROTAC design
Amine handle for heterobifunctional conjugation
Ternary complex formation & degradation efficiency assay

Technical Documentation Hub

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38 linked technical documents
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